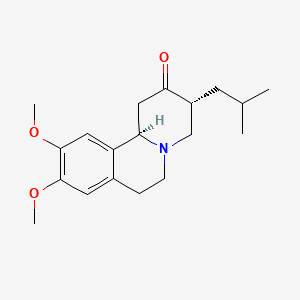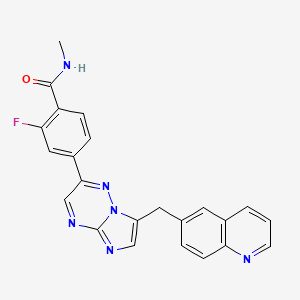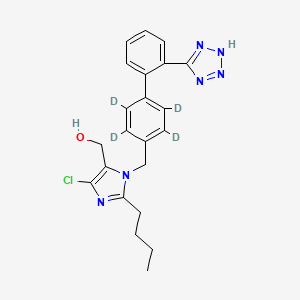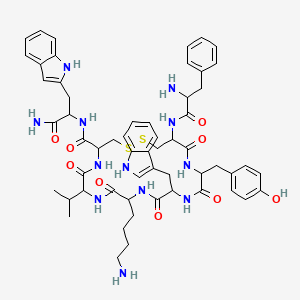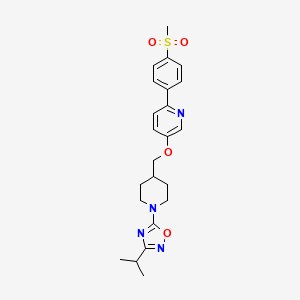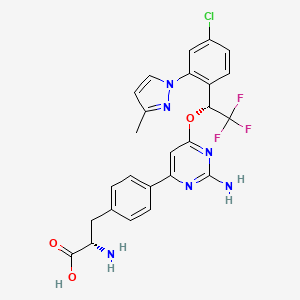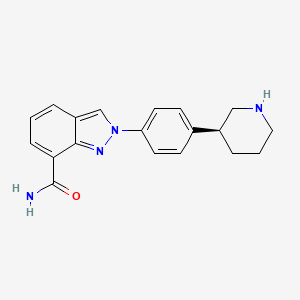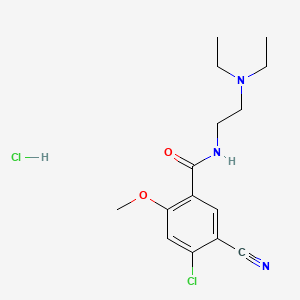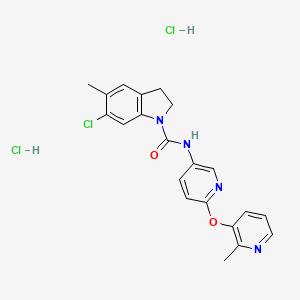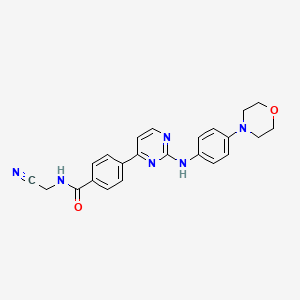
Mexenone
Descripción general
Descripción
. Ha ganado atención por su capacidad de bloquear la radiación ultravioleta, lo que lo convierte en un ingrediente valioso en diversos productos cosméticos y farmacéuticos.
Aplicaciones Científicas De Investigación
La Mexenona ha sido estudiada extensamente por sus aplicaciones en diversos campos:
Química: Se utiliza como fotoestabilizador en polímeros y recubrimientos para mejorar su resistencia a la radiación ultravioleta.
Biología: Se ha investigado su potencial para proteger las células del daño inducido por la radiación ultravioleta.
Medicina: Se ha explorado su papel en la prevención del cáncer de piel y otros trastornos relacionados con la piel debido a sus propiedades de bloqueo de los rayos ultravioleta.
Industria: Utilizado en la formulación de protectores solares, cosméticos y otros productos para el cuidado personal para brindar protección contra los dañinos rayos ultravioleta
Mecanismo De Acción
La Mexenona ejerce sus efectos absorbiendo la radiación ultravioleta y disipando la energía como calor, evitando así que la radiación penetre la piel y cause daño. Estabiliza la barrera de células endoteliales al suprimir la regulación negativa de las proteínas de unión y la fosforilación de VE-cadherina, lo cual es crucial para prevenir la permeabilidad vascular y la lesión pulmonar aguda .
Compuestos similares:
Benzofenona-3 (Oxibenzona): Otro derivado de benzofenona utilizado en protectores solares.
Benzofenona-4 (Sulisobenzona): Un derivado de benzofenona soluble en agua utilizado en protectores solares y cosméticos.
Benzofenona-8 (Dioxibenzona): Conocida por sus fuertes propiedades de bloqueo de los rayos ultravioleta.
Unicidad de la Mexenona: La Mexenona es única debido a su estructura molecular específica, que proporciona una absorción ultravioleta eficaz y fotoestabilidad. Su capacidad de estabilizar las barreras de células endoteliales y prevenir la permeabilidad vascular la distingue de otros derivados de benzofenona .
Análisis Bioquímico
Biochemical Properties
Mexenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with VE-cadherin, a protein crucial for maintaining endothelial cell junctions . This compound suppresses the phosphorylation of VE-cadherin, thereby stabilizing endothelial cell barriers and reducing vascular permeability . This interaction is particularly important in the context of inflammatory responses, where this compound helps to prevent excessive vascular leakage and edema .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In endothelial cells, this compound stabilizes cell junctions and prevents the downregulation of junctional proteins induced by inflammatory stimuli . This stabilization helps to maintain the integrity of the endothelial barrier, reducing the risk of vascular permeability and subsequent tissue damage . Additionally, this compound influences cell signaling pathways by inhibiting the phosphorylation of VE-cadherin, which is a key event in the disruption of endothelial junctions . This inhibition helps to preserve cell function and prevent the detrimental effects of excessive inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of VE-cadherin phosphorylation . By blocking this phosphorylation, this compound prevents the disassembly of endothelial cell junctions, thereby maintaining the integrity of the endothelial barrier . This action is crucial in preventing vascular permeability and the associated complications in conditions such as sepsis . Additionally, this compound may influence gene expression related to endothelial cell function, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can effectively block vascular permeability and acute lung injury in mice when administered prior to inflammatory stimuli . The stability of this compound and its ability to maintain its protective effects over time are crucial for its potential therapeutic applications . Long-term studies have indicated that this compound remains effective in stabilizing endothelial barriers and preventing tissue damage over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to effectively block vascular permeability and acute lung injury at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the protective effects of this compound are maximized at certain concentrations, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect its efficacy and stability, with certain metabolic pathways potentially enhancing or diminishing its protective effects . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications and ensuring its effectiveness in clinical settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its overall efficacy . The compound’s ability to reach target sites and maintain its protective effects is dependent on its transport and distribution mechanisms .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for this compound to exert its protective effects on endothelial cells and maintain the integrity of the endothelial barrier . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La Mexenona se puede sintetizar mediante la acilación de Friedel-Crafts de 2-hidroxi-4-metoxiacetofenona con cloruro de 4-metilbenzoílo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción normalmente ocurre en condiciones anhidras y requiere un control cuidadoso de la temperatura para evitar reacciones secundarias.
Métodos de producción industrial: En entornos industriales, la producción de mexenona involucra reactores por lotes a gran escala donde los reactivos se combinan en condiciones controladas. La mezcla de reacción se somete luego a procesos de purificación como recristalización o cromatografía para obtener mexenona de alta pureza.
Tipos de reacciones:
Oxidación: La Mexenona puede sufrir reacciones de oxidación, particularmente en los grupos metoxilo e hidroxilo, lo que lleva a la formación de quinonas.
Reducción: La reducción de mexenona puede producir alcoholes o hidrocarburos correspondientes.
Sustitución: La Mexenona puede participar en reacciones de sustitución aromática electrófila, donde el anillo aromático se somete a sustitución por varios electrófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Los electrófilos como los halógenos, los grupos nitro o los ácidos sulfónicos se pueden introducir en condiciones ácidas o básicas.
Principales productos formados:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes e hidrocarburos.
Sustitución: Derivados halogenados, nitrados o sulfonados de mexenona.
Comparación Con Compuestos Similares
Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.
Benzophenone-8 (Dioxybenzone): Known for its strong ultraviolet-blocking properties.
Uniqueness of Mexenone: this compound is unique due to its specific molecular structure, which provides effective ultraviolet absorption and photostability. Its ability to stabilize endothelial cell barriers and prevent vascular permeability sets it apart from other benzophenone derivatives .
Propiedades
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)13-8-7-12(18-2)9-14(13)16/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGBKJNTFCUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046242 | |
| Record name | Mexenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
1641-17-4 | |
| Record name | 2-Hydroxy-4-methoxy-4′-methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mexenone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1641-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mexenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mexenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEXENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET1UGF4A0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C (208 °F) | |
| Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



